molecular formula C15H13N5O2S B2559595 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1327530-05-1

1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2559595
CAS RN: 1327530-05-1
M. Wt: 327.36
InChI Key: RYTNQAHHADWBFG-UHFFFAOYSA-N
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Description

1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C15H13N5O2S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Novel Pyrazoles and Pyrazoline Derivatives: Research into pyrazole and pyrazoline derivatives, structural relatives of the queried compound, has shown significant antimicrobial activity. For example, studies on compounds such as 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one have revealed promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Synthesis of Biologically Important Compounds

  • Synthesis and Bioactivity of Heterocyclic Compounds: The synthesis of complex heterocyclic compounds, such as the ones containing oxadiazole and pyrazole moieties, has been explored for their potential in developing new therapeutic agents with anti-inflammatory, analgesic, anticonvulsant, and antiviral activities. This highlights the versatility of such compounds in drug discovery and development processes (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Chemical Synthesis and Structural Analysis

  • Advanced Synthesis Techniques: Research into the synthesis of related compounds often involves advanced techniques to create complex molecules with potential for further chemical modification and biological testing. These synthesis pathways can provide valuable insights into the chemical behavior of similar compounds and open up new avenues for the development of novel pharmaceuticals and materials (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).

Potential Applications in Drug Development

  • Drug-like Molecule Development: The structural complexity of heterocyclic compounds, such as those related to the queried molecule, makes them suitable candidates for the development of drug-like molecules with specific biological activities. Research into these compounds often focuses on modifying their chemical structures to enhance their efficacy, reduce toxicity, and improve pharmacokinetic properties (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).

properties

IUPAC Name

1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-13(6-11-2-1-5-23-11)20-8-10(9-20)15-18-14(19-22-15)12-7-16-3-4-17-12/h1-5,7,10H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTNQAHHADWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

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